

Technical Guide: Physicochemical and Reactive Properties of 2-Bromo-1,1-dimethylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-1,1-dimethylcyclopentane
Cat. No.:	B1380141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and reactive properties of **2-bromo-1,1-dimethylcyclopentane**. Due to the limited availability of experimentally determined data for this specific compound, this document consolidates information from computational predictions and analogous chemical systems. It outlines a plausible experimental protocol for its synthesis via free-radical bromination and details the mechanistic pathways of its subsequent reactions, including a visualized E1 elimination pathway. This guide is intended to serve as a foundational resource for the handling, characterization, and application of **2-bromo-1,1-dimethylcyclopentane** in research and development settings.

Introduction

2-Bromo-1,1-dimethylcyclopentane is a halogenated cycloalkane with potential applications in organic synthesis as a building block for more complex molecules. Its chemical structure, featuring a secondary bromide and a sterically hindered gem-dimethyl group, imparts specific reactivity that can be exploited in various chemical transformations. A thorough understanding of its physical properties and reaction mechanisms is crucial for its effective utilization in synthetic chemistry and drug discovery.

Physical Properties

Precise experimental data for many physical properties of **2-bromo-1,1-dimethylcyclopentane** are not readily available in public databases. The following table summarizes key molecular identifiers and computed physical properties.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ Br	PubChem[1]
Molecular Weight	177.08 g/mol	PubChem[1]
CAS Number	22228-38-2	PubChem[1]
IUPAC Name	2-bromo-1,1-dimethylcyclopentane	PubChem[1]
Canonical SMILES	CC1(CCCC1Br)C	PubChem[1]
InChI Key	YWAZLGZDMIGDHZ-UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	3.1	PubChem[2]
Computed Boiling Point	Not Available	
Computed Melting Point	Not Available	
Computed Density	Not Available	
Computed Refractive Index	Not Available	

Solubility:

- Water: Expected to have low solubility in water due to its hydrophobic alkyl structure.[3]
- Organic Solvents: Expected to be soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane.

Experimental Protocols

Synthesis of 2-Bromo-1,1-dimethylcyclopentane via Free-Radical Bromination

While a specific, detailed protocol for the synthesis of **2-bromo-1,1-dimethylcyclopentane** is not widely published, a plausible method is the free-radical bromination of 1,1-dimethylcyclopentane.^[3] The following is a generalized experimental protocol based on established procedures for the free-radical halogenation of alkanes.^[4]

Materials:

- 1,1-dimethylcyclopentane
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
- Inert gas (e.g., Argon or Nitrogen)
- Standard laboratory glassware for reflux and distillation
- UV lamp (optional, can be used for initiation)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, dissolve 1,1-dimethylcyclopentane and N-Bromosuccinimide in carbon tetrachloride.
- Initiation: Add a catalytic amount of the radical initiator (AIBN or benzoyl peroxide) to the mixture. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.^[4]
- Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when the solid NBS is consumed and has been converted to succinimide, which will float on top of the CCl₄.

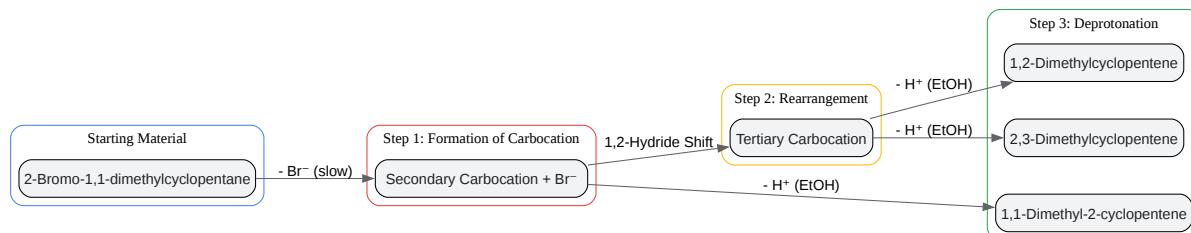
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide by-product.
- Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Isolation: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to isolate **2-bromo-1,1-dimethylcyclopentane**.

Characterization: The structure and purity of the synthesized product can be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Chemical Reactivity and Signaling Pathways

2-Bromo-1,1-dimethylcyclopentane, as a secondary alkyl halide, can undergo both substitution ($\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$) and elimination (E1 and E2) reactions. The reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.[3]

E1 Elimination Reaction


When heated in the presence of a weak base and a polar protic solvent, such as ethanol, **2-bromo-1,1-dimethylcyclopentane** is expected to undergo an E1 elimination reaction.[5][6] This reaction proceeds through a carbocation intermediate, which can lead to a mixture of products, including rearranged products.

The stepwise mechanism for the E1 reaction of **2-bromo-1,1-dimethylcyclopentane** with ethanol is as follows:

- Formation of a Secondary Carbocation: The C-Br bond breaks heterolytically, with the bromine atom leaving as a bromide ion. This is the slow, rate-determining step and results in the formation of a secondary carbocation.[6]
- Carbocation Rearrangement (Hydride Shift): The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.

- Deprotonation: A molecule of ethanol acts as a weak base and removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.[6] Due to the possibility of deprotonation from different adjacent carbons, a mixture of alkene products can be formed.

The following diagram visualizes the E1 elimination pathway of **2-bromo-1,1-dimethylcyclopentane** in ethanol.

[Click to download full resolution via product page](#)

E1 Elimination Pathway of **2-Bromo-1,1-dimethylcyclopentane**

Conclusion

This technical guide has summarized the available physical and chemical properties of **2-bromo-1,1-dimethylcyclopentane**. While there is a notable lack of experimentally determined data, this document provides a foundation for its synthesis, handling, and potential applications. The outlined experimental protocol for its synthesis and the detailed E1 elimination pathway offer valuable insights for researchers working with this and similar halogenated cycloalkanes. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1,1-dimethylcyclopentane | C7H13Br | CID 77230354 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-bromo-1,1-dimethylcyclopentane | C7H13Br | CID 96996427 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Bromo-1,1-dimethylcyclopentane | 22228-38-2 [smolecule.com]
- 4. byjus.com [byjus.com]
- 5. When (RS)-1-bromo-2,2-dimethylcyclopentane is heated in ethanol, one of t.. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical and Reactive Properties of 2-Bromo-1,1-dimethylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1380141#physical-properties-of-2-bromo-1-1-dimethylcyclopentane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com